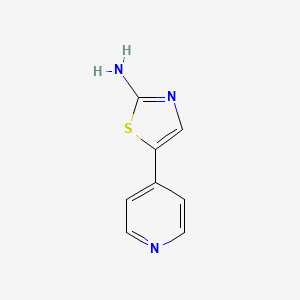

5-(Pyridin-4-yl)thiazol-2-amine

Descripción

Significance of Thiazole (B1198619) and Pyridine (B92270) Heterocycles in Drug Discovery and Development

Thiazole, a five-membered ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net It is a key component in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. nih.govglobalresearchonline.net The thiazole nucleus is present in numerous FDA-approved drugs, demonstrating its therapeutic relevance. globalresearchonline.net Its versatility allows for modifications at various positions, leading to the development of new compounds with diverse pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netwisdomlib.org For instance, the anticancer drugs Dasatinib and Dabrafenib contain a thiazole moiety. nih.gov

Pyridine, a six-membered nitrogen-containing heterocycle, is another cornerstone of drug design. nih.gov Its presence in a molecule can significantly influence its pharmacological activity, and it is a structural component of many approved therapeutic agents. nih.govrsc.org Pyridine derivatives are known to exhibit a wide array of biological effects, including antibacterial, antiviral, and anti-inflammatory activities. sciencepublishinggroup.com The nitrogen atom in the pyridine ring can improve the pharmacokinetic properties of a drug candidate, such as solubility and bioavailability. ajrconline.org

The combination of these two potent heterocyclic rings within a single molecule, as seen in 5-(Pyridin-4-yl)thiazol-2-amine, creates a unique chemical entity with the potential for synergistic or novel biological activities.

Overview of Research Directions and Applications of this compound and its Derivatives

Research into this compound and its derivatives is primarily focused on the discovery of new therapeutic agents, particularly in the field of oncology. Scientists are exploring how modifications to this core structure can lead to potent and selective inhibitors of key biological targets involved in disease progression.

One major area of investigation is the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. Derivatives of this compound have shown promise as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6, which are key regulators of the cell cycle. tandfonline.comnih.govacs.orgnih.gov By inhibiting these kinases, these compounds can halt the proliferation of cancer cells. For example, a series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective CDK4/6 inhibitors. tandfonline.comnih.govacs.orgnih.gov

Another research direction involves the development of inhibitors for other important cancer-related targets like Aurora kinases. acs.org Some N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share a similar structural framework, have been found to be potent inhibitors of Aurora A and B kinases, leading to mitotic failure and cell death in cancer cells. acs.org

Furthermore, the core structure of this compound is being utilized to develop agents for other diseases. For instance, derivatives are being investigated for their potential as macrofilaricidal compounds for treating filarial infections. acs.orgsemanticscholar.org

The synthesis of these compounds is a critical aspect of the research, with various methods being developed to create libraries of derivatives for biological screening. researchgate.netrsc.org The general synthetic strategy often involves the reaction of a thiourea (B124793) with an α-haloketone or a related electrophile. researchgate.net

Detailed Research Findings

Recent studies have yielded significant insights into the potential of this compound derivatives as therapeutic agents. The following tables summarize some of the key findings.

Table 1: Investigated Derivatives and their Biological Targets

| Derivative Class | Biological Target(s) | Therapeutic Area |

| N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines | CDK4, CDK6 tandfonline.comnih.govacs.orgnih.gov | Cancer tandfonline.comnih.govacs.orgnih.gov |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A, Aurora B acs.org | Cancer acs.org |

| Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Not specified | Filarial Infections acs.orgsemanticscholar.org |

| Thiazolo[5,4-b]pyridine (B1319707) derivatives | Phosphoinositide 3-Kinase (PI3K) nih.gov | Cancer nih.gov |

Table 2: Examples of Active Compounds and their Reported Activities

| Compound | Target(s) | Reported Activity | Reference(s) |

| N-(5-cyclopropyl-1H-pyrazol-3-yl)-4-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-2-amine | CDK4/6 | Potent and selective inhibition | acs.org, nih.gov |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora A/B | Potent inhibition, anticancer activity | acs.org |

| 2,4-Difluoro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl)benzenesulfonamide | PI3Kα | Potent inhibition (IC50 = 0.02 µM) | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

5-pyridin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQWEGWMBDAOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677944 | |

| Record name | 5-(Pyridin-4-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40353-55-7 | |

| Record name | 5-(Pyridin-4-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 Pyridin 4 Yl Thiazol 2 Amine

Established Synthetic Routes to the 5-(Pyridin-4-yl)thiazol-2-amine Core Structure

The construction of the this compound framework can be achieved through several synthetic pathways, primarily involving the formation of the thiazole (B1198619) ring followed by or preceded by the introduction of the pyridine (B92270) moiety.

Cyclization Reactions for Thiazole Ring Formation

The most prominent and widely utilized method for the synthesis of the 2-aminothiazole (B372263) ring is the Hantzsch thiazole synthesis. benthamscience.comwikipedia.orgresearchgate.netyoutube.comresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. benthamscience.com

In the context of synthesizing this compound, the Hantzsch reaction would employ 2-bromo-1-(pyridin-4-yl)ethan-1-one as the α-haloketone and thiourea as the thioamide component. The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. benthamscience.com

Table 1: Key Reactions in Hantzsch Thiazole Synthesis

| Reaction Step | Reactants | Product |

| Nucleophilic Attack | 2-bromo-1-(pyridin-4-yl)ethan-1-one, Thiourea | S-(2-oxo-2-(pyridin-4-yl)ethyl)isothiouronium bromide |

| Cyclization/Dehydration | S-(2-oxo-2-(pyridin-4-yl)ethyl)isothiouronium bromide | This compound |

This method is highly efficient and allows for the introduction of various substituents on the thiazole ring by using appropriately substituted thioureas. nih.gov

Strategies for Constructing the Pyridine-Thiazole Hybrid Scaffold

The linkage of the pyridine and thiazole rings can be accomplished through several strategies, with palladium-catalyzed cross-coupling reactions being a particularly powerful tool.

One effective approach involves the synthesis of a 5-halothiazole intermediate, such as 5-bromo-thiazol-2-amine, which can then undergo a Suzuki-Miyaura cross-coupling reaction with pyridine-4-boronic acid. nih.govbeilstein-journals.org This reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. nih.gov This strategy offers the advantage of building the hybrid scaffold from readily available starting materials and allows for a modular approach to introduce diversity.

Another strategy involves the construction of the thiazole ring onto a pre-existing pyridine-containing substrate. For instance, a pyridine derivative bearing an α-haloketone functionality can be reacted with thiourea, as described in the Hantzsch synthesis. benthamscience.com

Functionalization and Structural Modification of the this compound Moiety

The biological activity of this compound can be fine-tuned and optimized through structural modifications at various positions of the molecule.

Substituent Variation on the Pyridine Ring

The pyridine ring of this compound can be functionalized to explore structure-activity relationships. The introduction of substituents on the pyridine ring can modulate the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule.

One common approach is to start with a substituted pyridine derivative and carry it through the synthetic sequence to obtain the final product. For example, using a substituted pyridine-4-carboxaldehyde in the initial steps of a multi-step synthesis can lead to derivatives with substituents on the pyridine ring. acs.orgnih.gov Alternatively, direct C-H functionalization of the pyridine ring can be employed, although this can sometimes lead to issues with regioselectivity.

Modifications at the Thiazole Amino Group (Position 2)

The 2-amino group of the thiazole ring is a key site for derivatization, allowing for the introduction of a wide variety of functional groups and the exploration of diverse chemical space. nih.govmdpi.com

N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. mdpi.com This modification is often used to introduce various aryl, heteroaryl, or alkyl groups, which can significantly impact the compound's biological profile. mdpi.com

N-Alkylation: The 2-amino group can also undergo N-alkylation with alkyl halides. This reaction introduces alkyl chains that can influence the lipophilicity and steric properties of the molecule.

Ullmann Condensation: For the introduction of aryl or heteroaryl substituents, the Ullmann condensation reaction can be employed. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This copper-catalyzed reaction allows for the formation of a C-N bond between the 2-amino group and an aryl halide. wikipedia.orgorganic-chemistry.org

Table 2: Common Modifications at the Thiazole Amino Group

| Modification Type | Reagents | Functional Group Introduced |

| N-Acylation | Acid chloride/anhydride, Base | Amide |

| N-Alkylation | Alkyl halide | Secondary/Tertiary amine |

| N-Arylation (Ullmann) | Aryl halide, Copper catalyst, Base | Arylamine |

| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

Introduction of Diverse Chemical Scaffolds and Linker Groups

To further explore the therapeutic potential of this compound, diverse chemical scaffolds and linker groups can be attached to the core structure. This is often achieved by modifying the 2-amino group.

For instance, the 2-amino group can be used as a handle to attach other heterocyclic rings, such as pyrimidines or pyrazoles, creating more complex hybrid molecules. acs.orgnih.govresearchgate.net These larger constructs can interact with multiple biological targets or provide additional binding interactions within a single target.

Linker groups, such as polyethylene (B3416737) glycol (PEG) chains or long alkyl chains, can also be introduced at the 2-amino position. These linkers can be used to modulate the pharmacokinetic properties of the molecule, such as solubility and half-life, or to attach the molecule to a larger entity for targeted delivery or diagnostic purposes.

Novel Synthetic Approaches and High-Yield Preparative Methodologies

The primary and most established method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. In the context of this compound, the key starting material is 2-bromo-1-(pyridin-4-yl)ethanone (B1593675), which is commercially available.

The general synthetic scheme involves the reaction of 2-bromo-1-(pyridin-4-yl)ethanone with thiourea. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695). The mechanism proceeds through the initial formation of an S-alkylated isothiouronium salt, which then undergoes intramolecular cyclization via the attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.

While the Hantzsch synthesis is a robust method, research has focused on optimizing reaction conditions to improve yields and simplify purification processes. One study describes a one-pot procedure for the synthesis of structurally diverse thiazoles by reacting α-haloketones with thioamides, achieving good yields. nih.gov Another approach involves the use of microwave irradiation, which has been shown to accelerate the Hantzsch reaction and often leads to higher yields in shorter reaction times.

A detailed experimental procedure for the synthesis of a related compound, 3-(2-amino-thiazol-4-yl)-4-hydroxychromen-2-one hydrobromide, involves reacting the corresponding α-bromoketone with thiourea in boiling ethanol for 30 minutes, resulting in a 60% yield. nih.gov Although this is for a different derivative, the conditions provide a valuable starting point for the synthesis of this compound.

For the synthesis of related 2-amino-4,5-diarylthiazole derivatives, a common procedure involves heating the α-bromo-ethanone derivative with thiourea in ethanol at reflux temperature. mdpi.com After the reaction is complete, the mixture is typically poured into water and neutralized to precipitate the product. mdpi.com

The following table summarizes a general protocol for the Hantzsch synthesis of 2-aminothiazoles, which can be adapted for the preparation of this compound.

| Step | Reagents and Conditions | Purpose |

| 1 | 2-Bromo-1-(pyridin-4-yl)ethanone, Thiourea, Ethanol | Reaction of the α-haloketone with thiourea to form the thiazole ring. |

| 2 | Reflux | To provide the necessary energy for the reaction to proceed. |

| 3 | Cooling and pouring into water | To precipitate the product. |

| 4 | Neutralization (e.g., with a base like sodium bicarbonate) | To obtain the free base of the aminothiazole. |

| 5 | Filtration and washing | To isolate and purify the crude product. |

| 6 | Recrystallization (e.g., from ethanol) | For further purification of the final compound. |

The chemical derivatization of the 2-amino group of the thiazole ring is a key strategy to explore the structure-activity relationships of this class of compounds. Common derivatization reactions include acylation and sulfonylation.

Acylation: The primary amino group of this compound can be readily acylated using various acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine. This reaction leads to the formation of the corresponding N-acyl-2-aminothiazole derivatives. For instance, the acylation of 4-(indol-3-yl)thiazol-2-amines has been achieved by treating them with acid chlorides in pyridine. nih.govanaxlab.com

Sulfonylation: Similarly, the amino group can be sulfonated by reacting it with sulfonyl chlorides in the presence of a base. This yields N-sulfonylated-2-aminothiazole derivatives. A general procedure for the sulfonylation of 2-aminothiazole involves reacting it with a benzenesulfonyl chloride derivative in the presence of sodium acetate (B1210297) in water at elevated temperatures (80-85 °C). researchgate.net Another method describes the reaction of a sulfonamide with an alkylating agent in the presence of calcium hydride in DMF.

The following table outlines general procedures for the derivatization of the 2-amino group of a thiazole ring, which are applicable to this compound.

| Derivatization | Reagents and Conditions | Product |

| Acylation | Acyl chloride, Pyridine or Triethylamine, Room Temperature | N-Acyl-5-(pyridin-4-yl)thiazol-2-amine |

| Sulfonylation | Sulfonyl chloride, Sodium Acetate, Water, 80-85 °C | N-Sulfonyl-5-(pyridin-4-yl)thiazol-2-amine |

Detailed research findings on the synthesis of various substituted 2-aminothiazoles indicate that yields can vary significantly depending on the specific substrates and reaction conditions. For example, the synthesis of N-acyl derivatives of 4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)benzamide resulted in yields ranging from 66% to 72%. researchgate.net The synthesis of various 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives from the corresponding sulfonyl chloride proceeded in high yields of 70-85%. These findings underscore the feasibility of preparing a diverse library of this compound derivatives for further investigation.

Biological Activities and Therapeutic Potential of 5 Pyridin 4 Yl Thiazol 2 Amine Analogs

Anticancer Activity Research

Inhibition of Malignant Cell Proliferation Across Diverse Cancer Cell Lines

Analogs of 5-(pyridin-4-yl)thiazol-2-amine have demonstrated potent cytotoxic and anti-proliferative effects against a variety of human cancer cell lines. Research has shown that modifications to the core structure can lead to compounds with significant activity against cancers of the breast, liver, colon, and blood, among others.

For instance, a series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines exhibited potent anti-proliferative activities in a broad panel of human cancer cell lines, including leukemia, breast, colon, ovary, pancreas, and prostate cancers. nih.gov Specifically, the 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative, compound 78 , was found to be a highly effective anti-proliferative agent against the MV4-11 leukemia cell line with a 50% growth inhibition (GI₅₀) value of 23 nM. acs.org

Furthermore, hybrid molecules incorporating the pyridine-thiazole scaffold have shown considerable promise. Pyridine-thiazolidin-4-one hybrids were evaluated for their anti-proliferative activity against MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HEp-2 (laryngeal carcinoma) cell lines. nih.gov One such derivative, compound 2 , displayed potent cytotoxic activity against MCF-7 and HepG2 tumor cell lines, with IC₅₀ values of 0.54 µM and 0.24 µM, respectively. nih.gov

The table below summarizes the anti-proliferative activity of selected this compound analogs against various cancer cell lines.

| Compound Class/Name | Cancer Cell Line | Activity Metric | Value |

| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine (78 ) | MV4-11 (Leukemia) | GI₅₀ | 23 nM |

| Pyridine-thiazolidin-4-one hybrid (2 ) | MCF-7 (Breast) | IC₅₀ | 0.54 µM |

| Pyridine-thiazolidin-4-one hybrid (2 ) | HepG2 (Liver) | IC₅₀ | 0.24 µM |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Various | Cytotoxic Agent | Potent |

Mechanisms of Apoptosis Induction in Cancer Cells

A crucial aspect of anticancer therapy is the ability of a compound to induce apoptosis, or programmed cell death, in malignant cells. Several analogs of this compound have been shown to trigger this process through the modulation of key regulatory proteins.

The apoptotic cascade is often regulated by the balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Studies on indeno[1,2-b]quinoxaline derivatives, which share structural similarities with the compounds of interest, have demonstrated that their apoptotic activity is associated with the upregulation of Bax and the downregulation of Bcl-2. nih.gov This shift in the Bax/Bcl-2 balance often leads to the activation of caspases, a family of proteases that execute the final stages of apoptosis.

For example, treatment of cancer cells with certain spiroquinazolinone derivatives, another class of related heterocyclic compounds, resulted in the upregulation of Bax, downregulation of Bcl-2, and a subsequent increase in caspase-3 expression, confirming the induction of apoptosis. nih.gov Similarly, some novel pyrazole (B372694) derivatives have been shown to induce apoptosis by increasing the levels of pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2, leading to the activation of caspases 8 and 9. researchgate.net Research on 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors has also linked their pro-apoptotic effects to the inhibition of specific cell cycle kinases. nih.gov

These findings suggest that a primary mechanism by which this compound analogs exert their anticancer effects is through the intrinsic apoptotic pathway, characterized by the modulation of the Bcl-2 family of proteins and subsequent caspase activation.

Modulation of Specific Kinase Signaling Pathways

Kinases are enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer, making them attractive targets for therapeutic intervention. Analogs of this compound have been identified as potent inhibitors of several key kinase families.

The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. The thiazolo[5,4-b]pyridine (B1319707) scaffold, a close structural relative of this compound, has been utilized in the discovery of various kinase inhibitors, including those targeting PI3K. nih.gov The 4-nitrogen atom of the thiazolo[5,4-b]pyridine core has been identified as a key hinge-binding motif for PI3K kinase inhibitors. nih.gov This suggests that derivatives of this compound could be rationally designed to target and inhibit the PI3K pathway, thereby cutting off a crucial survival signal for cancer cells.

Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many human cancers. A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of both Aurora A and Aurora B kinases. nih.govresearchgate.net A lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (also known as CYC116), demonstrated potent inhibition of Aurora A and Aurora B with Kᵢ values of 8.0 nM and 9.2 nM, respectively. nih.govresearchgate.net The anticancer effects of this compound were attributed to cell death following mitotic failure, a direct consequence of Aurora kinase inhibition. nih.gov This highlights the potential of this chemical scaffold in developing targeted therapies against cancers with dysregulated mitotic checkpoints. nih.gov

Cyclin-dependent kinases are a family of protein kinases that control the progression of the cell cycle. The inhibition of CDKs is a well-established strategy in cancer therapy. Various analogs of this compound have shown potent and often selective inhibition of different CDKs.

A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were identified as highly potent and selective inhibitors of CDK4 and CDK6. acs.org For example, compound 78 exhibited excellent potency with Kᵢ values of 1 nM for CDK4 and 34 nM for CDK6, while showing high selectivity over CDK1, CDK2, CDK7, and CDK9. acs.org Another study on N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines also reported the discovery of potent and selective CDK4/6 inhibitors. nih.gov

Furthermore, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been developed as potent, ATP-antagonistic inhibitors of CDK2. acs.org Subsequent research on 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines revealed that some compounds are highly potent pan-CDK inhibitors, potently inhibiting CDK9, CDK1, and CDK2 with Kᵢ values in the low nanomolar range (1-6 nM), while being less active against CDK7. nih.gov

The table below provides a summary of the inhibitory activities of selected analogs against various cyclin-dependent kinases.

| Compound Class/Name | Target Kinase | Activity Metric | Value |

| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine (78 ) | CDK4 | Kᵢ | 1 nM |

| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine (78 ) | CDK6 | Kᵢ | 34 nM |

| 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidine (12a ) | CDK1 | Kᵢ | 1-6 nM |

| 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidine (12a ) | CDK2 | Kᵢ | 1-6 nM |

| 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidine (12a ) | CDK9 | Kᵢ | 1-6 nM |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora A | Kᵢ | 8.0 nM |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Aurora B | Kᵢ | 9.2 nM |

Epidermal Growth Factor Receptor (EGFR) Kinase Modulation

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. nih.gov Its over-activation is a hallmark of various cancers, making it a prime target for anticancer therapies. nih.govresearchgate.net Thiazole-based small molecules have been extensively investigated as EGFR kinase inhibitors. nih.gov

Research into thiazolyl-pyrazoline derivatives has identified compounds with potent anti-proliferative effects. nih.gov For instance, a series of 2-(5-Aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one derivatives were synthesized and tested for their ability to inhibit EGFR. Several of these compounds demonstrated significant inhibitory action at sub-micromolar concentrations. bue.edu.eg Specifically, compounds designated as 7g and 7m showed potent activity against the A549 lung cancer cell line and the T-47D breast cancer cell line. nih.gov Further biochemical assays confirmed their inhibitory effect on EGFR kinase. nih.gov The presence of a thiazole (B1198619) ring is often crucial for the observed anticancer activity, with modifications at various positions influencing the potency and selectivity of the compounds. researchgate.net The pyridine (B92270) moiety, a key feature of the parent compound, is also a well-known component in numerous bioactive molecules with anticancer properties. researchgate.net

Table 1: EGFR Inhibitory Activity of Selected Thiazolyl-Pyrazoline Analogs

| Compound | Structure | EGFR IC₅₀ (nM) | Antiproliferative IC₅₀ vs. T-47D cells (µM) |

|---|---|---|---|

| 7b | Thiazolyl-pyrazoline derivative | 83 | Data not available in provided context |

| 7g | Thiazolyl-pyrazoline derivative | 262 | 0.88 |

| 7l | Thiazolyl-pyrazoline derivative | 171 | Data not available in provided context |

| 7m | Thiazolyl-pyrazoline derivative | 305 | 0.75 |

| Erlotinib (Reference) | Approved EGFR Inhibitor | 57 | Data not available in provided context |

ATR Kinase Inhibition

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical enzyme in the DNA damage response (DDR) pathway, a network essential for maintaining genomic integrity. mdpi.com Cancer cells with defects in other DDR pathways often become highly dependent on ATR for survival, making ATR inhibitors a promising strategy based on the concept of synthetic lethality. mdpi.com

Several potent and selective ATR inhibitors have been developed, with some advancing into clinical trials. mdpi.com The chemical structures of these inhibitors often feature heterocyclic systems. For example, the clinical candidate berzosertib (VX-970) contains a pyrazin-2-amine group that interacts with the kinase's catalytic domain. mdpi.com Research has explored a variety of scaffolds, including thiazole-pyrimidine linked amides, as potential ATR inhibitors. researchgate.net A series of pyrido[3,4-d]pyrimidine (B3350098) derivatives were designed and synthesized, leading to the identification of a potent inhibitor, ZH-12, with an IC₅₀ value of 0.0068 μM against ATR. mdpi.com This compound demonstrated significant antitumor activity in a mouse xenograft model, both as a single agent and in combination with cisplatin. mdpi.com The design of these molecules often involves optimizing interactions within the ATP-binding pocket of the ATR kinase. mdpi.com

Interaction with DNA Repair Mechanisms (e.g., Bloom Helicase Inhibition)

Bloom helicase (BLM), a member of the RecQ family of DNA helicases, is integral to maintaining genomic stability through its role in DNA repair. nih.govresearchgate.net It unwinds complex DNA structures, and its deficiency leads to Bloom syndrome, a disorder characterized by a predisposition to cancer. nih.gov Inhibiting BLM can sensitize cancer cells to DNA damaging agents, representing a potential therapeutic strategy. nih.govresearchgate.net

Through high-throughput screening, a hit molecule, a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivative, was identified as a potent BLM inhibitor. nih.gov Medicinal chemistry efforts to optimize this hit led to the development of analogs with sub-micromolar BLM inhibition and selectivity over related helicases. nih.govresearchgate.net One such analog, ML216, and related compounds were found to inhibit BLM helicase activity and induce sister chromatid exchanges in cells, a characteristic feature of Bloom syndrome. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that the 4-pyridyl group was crucial for activity; replacing it with a phenyl group or changing the nitrogen's position to the 2-position of the pyridine ring resulted in a loss of activity. nih.gov However, a 3-pyridyl analog showed comparable activity to the lead compound. nih.gov

Table 2: Bloom Helicase Inhibitory Activity of 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine Analogs

| Compound | Modification | BLM Inhibition IC₅₀ (µM) |

|---|---|---|

| Lead Compound | 4-pyridyl | 3.5 |

| 4a | Phenyl | Inactive |

| 4b | 2-pyridyl | Inactive |

| 4c | 3-pyridyl | 3.5 |

| 4d | Cyclohexane | Inactive |

| 4e | 4-aminophenyl | 49 |

Antimicrobial and Antifungal Activity Studies

The thiazole ring is a prominent scaffold in a multitude of compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. nih.govnih.gov Analogs incorporating the this compound framework have been evaluated against various pathogens, demonstrating significant potential for the development of new anti-infective agents.

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Thiazole derivatives have shown moderate to good antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. nih.gov The efficacy of these compounds is often influenced by the nature and position of substituents on the core structure. For example, in some series of thiazolidin-4-one derivatives, the presence of electron-withdrawing groups like chloro-substituents enhanced activity, while electron-donating groups like methyl or methoxy (B1213986) decreased it. nanobioletters.com Hybrid molecules combining the thiazole moiety with other heterocyclic systems, such as pyrazole or triazine, have also been synthesized and tested, with some showing notable activity against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi. nanobioletters.comepa.gov

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, necessitating the discovery of novel drugs. nih.gov The 2-aminothiazole (B372263) scaffold has been identified as a promising starting point for new anti-tubercular agents. nih.gov A series of 2-aminothiazole derivatives were designed and synthesized, with some compounds showing high activity against the H37Rv strain of Mtb, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µM. researchgate.net

SAR studies have highlighted the importance of specific structural features for anti-mycobacterial activity. A 2-pyridyl moiety at the C-4 position of the thiazole ring was found to be essential for bacterial activity in one study. nih.gov In another study, thiazolidin-4-one-pyridine-4-carbohydrazide hybrids exhibited excellent activity against Mtb H37Rv, with MIC values outperforming standard drugs like isoniazid (B1672263) and rifampicin. nih.gov Similarly, novel 1,3,4-oxadiazol-2-thione derivatives containing a 5-(pyridin-4-yl) group were synthesized and screened for their activity against both a standard Mtb strain and an isoniazid-resistant clinical strain, with several compounds showing potent activity. scirp.orgresearchgate.net

Table 3: Anti-tubercular Activity of Selected Thiazole and Oxadiazole Analogs

| Compound Series | Target | Key Finding | Reported MIC |

|---|---|---|---|

| 2-aminothiazole derivatives (e.g., 7n) | Mtb H37Rv | High antimycobacterial activity. | 6.25 µM researchgate.net |

| Thiazolidin-4-one-pyridine hybrids (e.g., 71a) | Mtb H37Rv | Superior activity compared to reference drugs. | 0.078 µM nih.gov |

| 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones (e.g., 5a, 5c) | Mtb H37Rv & INH-resistant strain | Most potent compounds in the series. | Susceptible scirp.orgresearchgate.net |

Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antibiotics. Developing agents that can inhibit biofilm formation or disperse mature biofilms is a critical strategy to combat chronic and persistent infections. nih.gov

Thiazole analogs of the marine alkaloid nortopsentin have been investigated as potent inhibitors of biofilm formation. nih.gov In these analogs, the imidazole (B134444) nucleus of nortopsentin was replaced by a thiazole ring, which was further substituted at position 5 with various heterocycles, including pyridine. nih.gov These compounds showed marked selectivity against staphylococcal biofilms, with some exhibiting Biofilm Inhibitory Concentration (BIC₅₀) values in the low micromolar range. nih.gov Importantly, these compounds often act as anti-virulence agents, inhibiting biofilm formation without affecting bacterial growth, which may reduce the selective pressure for developing resistance. nih.gov

Efficacy Against Fungal Species (e.g., Candida albicans)

Analogs based on the thiazole framework have demonstrated notable efficacy against fungal pathogens, particularly Candida albicans, a common cause of opportunistic infections in humans. Several studies have highlighted the potential of these compounds as antifungal agents.

Newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system have shown very strong activity against clinical isolates of C. albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov This level of activity is comparable and in some cases superior to established antifungal agents like nystatin (B1677061). nih.gov The high lipophilicity of these derivatives has been correlated with their potent antifungal effects. nih.gov

In another study, derivatives of 2-amino-4,5-diarylthiazole were synthesized and evaluated for their anti-Candida albicans activity. researchgate.net A particular demethylated compound, 5a8 , exhibited an MIC80 of 9 µM, which is similar to the commercial antifungal drug fluconazole (B54011). researchgate.net The presence of two hydroxyl groups in this analog was suggested to enhance its solubility and contribute to its potent activity. researchgate.net Pyridine-thiazole hydrazide compounds have also been developed and shown to exhibit antifungal activity comparable to fluconazole and nystatin against several fungi, including C. albicans. researchgate.net

**Table 1: Antifungal Activity of Selected Thiazole Analogs against *Candida albicans***

| Compound Class/Derivative | Reported Activity (MIC) | Reference |

|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | 0.008–7.81 µg/mL | nih.gov |

| 2-amino-4,5-diarylthiazole derivative (5a8 ) | 9 µM (MIC80) | researchgate.net |

| Pyridine-thiazole hydrazide compounds | Activity comparable to fluconazole and nystatin | researchgate.net |

Mechanisms of Antimicrobial and Antifungal Action (e.g., MurB, CYP51 Inhibition)

The mechanisms through which thiazole derivatives exert their antimicrobial and antifungal effects are a key area of investigation. For antifungal action, a primary target is the fungal cell membrane and its components. Research suggests that these compounds can interfere with the cell wall structure and/or the permeability of the cell membrane. nih.govresearchgate.net

A significant mechanism of action for azole-based antifungals, which includes thiazole derivatives, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This cytochrome P450 enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Inhibition of CYP51 disrupts ergosterol production, leading to a compromised cell membrane and ultimately, fungal cell death. nih.gov Molecular docking studies have supported the role of CYP51 inhibition as a likely mechanism for the antifungal activity of certain thiazole derivatives. nih.gov

In the context of antibacterial action, molecular docking studies have suggested that the enzyme MurB is a probable target for some thiazole derivatives. nih.gov The MurB enzyme is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. mdpi.com Inhibition of this pathway can have a bactericidal effect. mdpi.com

Anti-inflammatory Activity Investigations

The anti-inflammatory potential of this compound analogs has been explored through their interaction with key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).

Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes, which exist in two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects than non-selective COX inhibition. nih.gov

Thiazole-containing scaffolds have been identified as promising for the development of selective COX-2 inhibitors. nih.gov Studies have shown that certain thiazole derivatives can act as dual inhibitors of COX-2 and 5-LOX. For instance, a diphenyl-amino thiazole compound exhibited high inhibitory activity against COX-2 with an IC50 value of 0.09 µM and a selectivity index (SI) of 61.66, which is comparable to the known COX-2 inhibitor etoricoxib. Furthermore, novel pyridazine-based thiazole derivatives have been reported as potent COX-2 inhibitors with improved gastric safety profiles. nih.gov

Table 2: COX-2 Inhibitory Activity of Selected Thiazole Analogs

| Compound Class/Derivative | COX-2 IC50 | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Diphenyl-amino thiazole (Compound 3b) | 0.09 µM | 61.66 | |

| Benzo[d]thiazole analogs | 0.28–0.77 μM | 7.2–18.6 |

The enzyme 5-lipoxygenase (5-LOX) is responsible for the production of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LOX is another important strategy for controlling inflammation. Certain thiazole derivatives have been identified as dual inhibitors of both COX-2 and 5-LOX. One study reported a series of thiazole derivatives with 5-LOX inhibitory activity, with IC50 values ranging from 0.38 to 9.39 µM. These compounds were found to reduce the expression of both COX-2 and 5-LOX genes. Zileuton, an N-hydroxyurea compound, is a known 5-LOX inhibitor that acts by chelating the iron in the enzyme's active site. The ability of some thiazole analogs to inhibit both pathways makes them attractive candidates for the development of broad-spectrum anti-inflammatory agents.

Antileishmanial and Antimalarial Activity Evaluation

The therapeutic reach of thiazole and pyridine-based compounds extends to parasitic diseases, including leishmaniasis and malaria.

A series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, which share a core heterocyclic structure, were evaluated for their in-vitro antileishmanial activity against Leishmania major. mdpi.com Many of the synthesized compounds showed good activity, with the 4-methylbenzyl analog being the most potent, significantly reducing the number of intracellular amastigotes. mdpi.com Other studies on thiadiazole derivatives also confirmed their activity against both promastigote and amastigote forms of L. major. Hybrid molecules combining arylimidamide and azole groups have also been investigated, with one compound displaying an IC50 value of 0.53 μM against L. donovani intracellular amastigotes.

In the realm of antimalarial research, thiazole analogs have been prepared and studied for their in-vitro activity against the chloroquine-sensitive Plasmodium falciparum 3D7 strain. Structure-activity relationship (SAR) studies indicated that modifications to the N-aryl amide group linked to the thiazole ring were most significant for activity, leading to compounds with high potency. The replacement of a phenyl ring with a pyridine ring resulted in a compound with similar potency but potentially better physicochemical properties, suggesting a promising new direction for research. Additionally, a novel triazole, 5-pyridin-2-yl-1H- researchgate.netnih.govtriazole-3-carboxylic acid ethyl ester, has been synthesized and shown to possess both anti-inflammatory and antimalarial properties.

Table 3: Antiprotozoal Activity of Selected Heterocyclic Analogs

| Compound Class/Derivative | Target Organism | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Arylimidamide-azole hybrid (Compound 24c) | L. donovani | 0.53 µM | |

| 2-substituted-thio-1,3,4-thiadiazole (Compound II) | L. major promastigotes | 44.4 µM | |

| 2-substituted-thio-1,3,4-thiadiazole (Compound II) | L. major amastigotes | 64.7 µM | |

| Thiazole analogs with N-aryl amide group | P. falciparum | High potency |

Receptor Binding and Modulation Studies

The diverse biological effects of this compound analogs are rooted in their ability to bind to and modulate a variety of enzymes and receptors, making them relevant for oncology and other fields.

Cyclin-Dependent Kinase (CDK) Inhibition: A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6, which are key regulators of the cell cycle and validated targets for cancer therapy. SAR studies revealed that the thiazole C2-amino moiety interacts strongly with the DFG motif of the kinases. One optimized compound demonstrated excellent potency with Ki values of 1 and 34 nM for CDK4 and CDK6, respectively.

Bloom Helicase (BLM) Inhibition: In the field of DNA repair, analogs of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine have been developed as potent inhibitors of Bloom helicase (BLM). BLM plays a critical role in maintaining genome integrity, and its inhibition can sensitize cancer cells to DNA damaging agents. Medicinal chemistry optimization of a high-throughput screening hit led to analogs with sub-micromolar BLM inhibition and selectivity over related helicases.

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/mTOR pathway is frequently hyperactivated in cancer. Thiazolo[5,4-b]pyridine analogues have been designed and synthesized as potent PI3K inhibitors. A representative compound from this series showed potent inhibitory activity with an IC50 of 3.6 nM. Docking analysis revealed that the N-heterocyclic core of the compound was directly involved in binding to the kinase through key hydrogen bond interactions.

Positive Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor 4 (mGluR4)

There is growing evidence supporting the activation of the metabotropic glutamate receptor 4 (mGluR4) as a therapeutic strategy for conditions such as Parkinson's disease, anxiety, and pain. nih.govacs.org Positive allosteric modulators (PAMs) of mGluR4 are of particular interest as they may offer advantages over direct agonists. nih.govacs.org Research into mGluR4 PAMs has led to the exploration of various heterocyclic scaffolds.

While direct analogs of this compound have not been the primary focus, related structures containing thiazole rings have been investigated. For instance, a series of tricyclic thiazolopyrazoles has been studied for their mGluR4 PAM activity. nih.govacs.org These efforts highlight the potential of thiazole-containing structures to act as mGluR4 PAMs. Further exploration of structure-activity relationships (SAR) within this chemical space could lead to the identification of potent and selective modulators. The modification of a (-)-PHCCC structure by replacing a phenyl amide with a 2-pyridyl amide led to a more potent and selective mGluR4 PAM, indicating the importance of the pyridine moiety. nih.gov This finding suggests that the pyridinylthiazole core of this compound is a promising starting point for designing novel mGluR4 PAMs.

| Compound Class | Receptor Target | Activity | Potential Application |

| Tricyclic thiazolopyrazoles | mGluR4 | Positive Allosteric Modulator | Parkinson's disease, anxiety, pain nih.govacs.org |

| Pyrazolo[3,4-d]pyrimidines | mGluR4 | Positive Allosteric Modulator | CNS disorders nih.gov |

| Picolinamides | mGluR4 | Positive Allosteric Modulator | CNS disorders nih.gov |

Modulation of Transmembrane AMPA Receptor Regulatory Proteins (TARPs)

Transmembrane AMPA receptor regulatory proteins (TARPs) are auxiliary subunits that play a crucial role in the trafficking and function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. semanticscholar.orgnih.gov These receptors are fundamental for fast excitatory synaptic transmission in the brain. semanticscholar.orgnih.gov The modulation of AMPA receptors and their associated TARPs is a promising avenue for developing treatments for various neuropsychiatric disorders. nih.govnih.gov

Thiazole derivatives have emerged as significant modulators of AMPA receptors. mdpi.com Specifically, thiazole-carboxamide derivatives have been identified as negative allosteric modulators (NAMs) of AMPA receptor function. mdpi.com These compounds have been shown to reduce current amplitude and alter the kinetics of the receptor, highlighting their potential as neuroprotective agents in conditions characterized by excessive excitatory neurotransmission. mdpi.com The thiazole ring, a key component of the this compound structure, is present in these modulatory compounds. mdpi.com Further investigation into how specific substitutions on the pyridinylthiazole scaffold influence interactions with the AMPA receptor-TARP complex could lead to the development of novel therapeutics for neurological disorders. mdpi.com

| Compound Class | Target | Effect | Potential Application |

| Thiazole-carboxamide derivatives | AMPA Receptors | Negative Allosteric Modulation | Neurological disorders mdpi.com |

Positive Allosteric Modulation of Muscarinic Acetylcholine (B1216132) Receptor Subtype 3 (M3 mAChR)

The M3 muscarinic acetylcholine receptor (M3 mAChR) is a key player in mediating the actions of acetylcholine in both the central and peripheral nervous systems. nih.govnih.gov The development of subtype-selective positive allosteric modulators (PAMs) for the M3 receptor is a significant area of research, as these compounds could offer therapeutic benefits with fewer side effects than traditional agonists. nih.govresearchgate.netnih.gov

In the search for novel M3 mAChR PAMs, N-pyrimidyl/pyridyl-2-thiazolamine analogs have been identified as a promising new scaffold. nih.gov Structure-activity relationship (SAR) studies on these compounds have revealed that a unique sulfur-nitrogen nonbonding interaction within the N-pyrimidyl/pyridyl-2-thiazolamine moiety is crucial for their activity. nih.gov This conformational constraint is believed to be essential for the positive allosteric modulation of the M3 receptor. Through these studies, a specific analog, compound 3g, was discovered to have potent in vitro PAM activity for the M3 mAChR with high selectivity over other muscarinic receptor subtypes. nih.gov

| Compound | Scaffold | Activity | Selectivity |

| 3g | N-pyrimidyl/pyridyl-2-thiazolamine | Potent M3 mAChR PAM | Excellent subtype selectivity nih.gov |

Rho-associated Coiled-coil Containing Protein Kinase (ROCK) Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK) are serine/threonine kinases that are implicated in a variety of cellular processes, making them attractive targets for drug development in areas such as hypertension, glaucoma, and cancer. nih.govresearchgate.net There are two isoforms, ROCK I and ROCK II, with ROCK II being widely distributed in the brain and heart. nih.gov

A series of 4-aryl-5-aminomethyl-thiazole-2-amines, which are analogs of this compound, have been synthesized and shown to exhibit inhibitory activity against ROCK II. nih.gov Preliminary SAR studies indicated that compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. nih.gov One of the most potent compounds identified, 4v, had an IC50 value of 20 nM. nih.gov

Furthermore, pyridylthiazole-based ureas have also been identified as potent inhibitors of both ROCK1 and ROCK2. nih.govresearchgate.net An aminothiazole derivative, CID5056270, was found to be a potent inhibitor of ROCK2 with an IC50 value of less than 3 nM. nih.gov This compound served as a starting point for the development of a focused library of pyridylaminothiazole-based ROCK inhibitors. nih.gov

| Compound/Class | Target | IC50 | Key Finding |

| 4v | ROCK II | 20 nM | 4-pyridine substitution enhances potency. nih.gov |

| CID5056270 | ROCK2 | <3 nM | Potent inhibitor of ROCK2. nih.gov |

| Pyridylthiazole-based ureas | ROCK1 and ROCK2 | Low nM range | Potent inhibitors of both ROCK isoforms. researchgate.net |

Applications in Neurodegenerative Diseases and Neuroprotection (e.g., NF-κB activation for ALS)

The search for effective treatments for neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS) is a major focus of medical research. Thiazole and its derivatives have demonstrated significant potential as neuroprotective agents. nih.govnih.govresearchgate.net The thiazole ring is a core component of the FDA-approved ALS medication Riluzole, which has known neuroprotective properties. mdpi.com

Thiazole derivatives have been shown to exert their neuroprotective effects through various mechanisms, including antioxidant activity and the modulation of key enzymes and proteins involved in neurodegeneration. nih.govnih.gov For instance, certain thiazole derivatives have shown inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of AD. nih.govacs.org

In the context of ALS, neuroinflammation is a key pathological feature, with the activation of the nuclear factor kappa-light-chain enhancer of activated B cells (NF-κB) signaling pathway playing a significant role. nih.govdntb.gov.uanih.gov NF-κB activation has been observed in astrocytes and microglia in both ALS patients and animal models. nih.govembopress.orgplos.org Interestingly, the role of astrocytic NF-κB activation appears to be stage-specific. In the presymptomatic phase of ALS, it can drive a beneficial neuroimmunological response, while in later stages, it contributes to disease progression. embopress.org The development of thiazole-based compounds that can modulate NF-κB activation in a stage-dependent manner could represent a novel therapeutic strategy for ALS. embopress.org Given that analogs of this compound have shown diverse biological activities, exploring their potential to modulate NF-κB signaling in the context of neuroinflammation and neurodegeneration is a promising area for future research.

Structure Activity Relationship Sar Elucidation and Mechanistic Investigations

Identification of Key Pharmacophoric Features for Biological Activity

The fundamental pharmacophore of the 5-(pyridin-4-yl)thiazol-2-amine scaffold consists of an aromatic nitrogen-containing ring (pyridine) linked to a five-membered heterocycle (thiazole) bearing a primary amine. This arrangement provides a specific spatial orientation of hydrogen bond donors and acceptors, which is critical for molecular recognition at biological targets.

Key features include:

The Pyridine (B92270) Nitrogen: The nitrogen atom in the pyridine ring primarily acts as a hydrogen bond acceptor. Its position within the ring is crucial for optimal interaction with specific amino acid residues in a target protein's binding pocket.

The Thiazole (B1198619) Ring: This central scaffold acts as a rigid linker, correctly positioning the pyridine and amino substituents. Its electron-rich nature also contributes to binding through various non-covalent interactions. rsc.orgjetir.org Thiazoles are known bioisosteres of amides and can enhance the ability of molecules to bind to target proteins. rsc.org

The 2-Amino Group: The -NH2 group on the thiazole ring is a critical hydrogen bond donor. In many analogs, this group forms key interactions that anchor the molecule within the active site of an enzyme.

In more complex architectures built upon this core, such as the 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold, the replacement of a phenyl group with a pyridine ring was found to be a critical modification for generating potent and specific inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). acs.org This highlights the pyridine moiety as a superior interaction partner in certain biological contexts compared to a simple phenyl ring.

Impact of Chemical Substituent Variations on Biological Potency and Selectivity

The biological profile of the this compound scaffold can be finely tuned by altering substituents on its core components.

The location of the nitrogen atom in the pyridine ring significantly influences biological activity by altering the molecule's geometry and hydrogen-bonding capacity.

Pyridin-4-yl Derivatives: In studies of Bloom helicase (BLM) inhibitors based on a 5-aryl-1,3,4-thiadiazol-2-amine core (a bioisostere of the thiazole core), the 4-pyridyl moiety was identified as a key feature of the initial high-throughput screening hit. nih.gov This suggests that the nitrogen at the para-position is optimal for interacting with the BLM active site.

Pyridin-2-yl Derivatives: In contrast, a series of macrofilaricidal compounds based on a di-aryl-1,2,4-thiadiazole scaffold utilized pyridin-2-yl moieties. acs.orgdndi.org Similarly, a different series of N-(pyridin-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated as potential lipoxygenase inhibitors. semanticscholar.org The preference for the pyridin-2-yl isomer in these series indicates a different binding mode where the nitrogen's proximity to the core linkage is essential for activity.

Pyridin-3-yl Derivatives: For the BLM helicase inhibitors, the 3-pyridyl analog was also synthesized and showed potent activity, sometimes comparable to or even slightly better than the 4-pyridyl analog, indicating that both positions can effectively engage the target. nih.gov

This demonstrates that the optimal position of the pyridine nitrogen is target-dependent, reflecting the unique topology of each protein's binding site.

While the parent compound is unsubstituted on the thiazole ring (other than the pyridine and amine groups), adding substituents at the C4 position or on the 2-amino group can modulate activity.

In a related series of 4-(thiazol-5-yl)pyrimidine CDK4/6 inhibitors, the introduction of a methyl group at the C4-position of the thiazole ring was a common feature in highly potent compounds. acs.org For a series of thiazole-amino acid hybrids, substitutions on a phenyl ring at the C4-position of the thiazole dramatically influenced cytotoxic activity. For instance, a 4-chlorophenyl or 4-fluorophenyl group at this position altered the potency against various cancer cell lines. rsc.org These findings suggest that the C4 position is a viable point for modification to enhance potency and selectivity, likely by accessing additional hydrophobic pockets or forming specific interactions within the target binding site.

Connecting the core 2-aminothiazole (B372263) moiety to other chemical entities through linkers or by creating hybrid molecules has proven to be an effective strategy for enhancing biological activity.

One study demonstrated that creating hybrid molecules by combining a thiazole core with various amino acids resulted in derivatives with significant cytotoxicity against cancer cell lines, whereas the parent 2-aminothiazoles were less active. rsc.org This suggests that the amino acid portion of the hybrid can confer improved cell permeability or provide additional binding interactions with the target. For example, a thiazole-tryptophan hybrid with a 2-pyridyl substituent at the C-4 position of the thiazole displayed potent cytotoxicity, with activity comparable to the chemotherapy drug 5-Fluorouracil. rsc.org

In another example, a pyrimidine (B1678525) ring was used as a linker to create a series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines. acs.orgnih.gov This more complex architecture yielded highly potent and selective inhibitors of CDK4/6, demonstrating the utility of expanding the core scaffold to optimize target engagement. acs.orgnih.gov

Replacing the central thiazole ring with other five-membered heterocycles, known as bioisosteric replacement, is a key strategy to improve metabolic stability, solubility, or potency while retaining essential binding characteristics.

In the development of macrofilaricidal agents, an initial aminothiazole hit was optimized by replacing the thiazole core. acs.orgdndi.org This was done to address potential metabolic instability at the C5-position of the thiazole. acs.org The investigation revealed that:

1,2,4-Thiadiazole: This isomer maintained good activity against the target parasite O. gutturosa. acs.org

1,3,4-Thiadiazole: The 1,3,4-isomer was found to be less potent in comparison. acs.org

Oxadiazoles: The corresponding 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) cores also showed good activity and microsomal stability. acs.org

A separate study on Bloom helicase inhibitors focused on a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) core. nih.gov This scaffold proved to be a highly effective bioisostere of the corresponding thiazole, leading to the discovery of potent BLM inhibitors. nih.gov

Molecular Mechanisms of Action Delineation

Enzyme Inhibition Kinetics and Molecular Binding Modes

Derivatives of the this compound core have been extensively studied as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and validated targets in oncology. acs.orgnih.gov

Specifically, a series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines, which incorporate the this compound moiety, have demonstrated potent and selective inhibition of CDK4 and CDK6. acs.orgnih.gov Medicinal chemistry efforts led to the discovery of compounds that inhibit CDK4 and CDK6 with high potency. nih.gov For instance, the introduction of an ionizable piperazine (B1678402) group on the pyridine ring of a related 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine (compound 78) resulted in excellent potency, with Ki values of 1 nM and 34 nM for CDK4 and CDK6, respectively. acs.org This highlights the importance of the substituent on the pyridine ring for potent enzyme inhibition.

Molecular docking studies have provided insights into the binding modes of these inhibitors. It is understood that the 2-anilino-4-(thiazol-5-yl)pyrimidine pharmacophore is a key structural feature for CDK4/6 inhibition. acs.org By replacing the phenyl ring with a pyridine ring and introducing various functional groups, researchers have optimized the interaction with the kinase active site. acs.org

Another study on N-(1,3,4-thiadiazol-2-yl)amide derivatives identified an uncompetitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD). acs.org Kinetic analysis revealed that this inhibitor, compound 19n, likely disrupts the oligomerization of 6PGD in a substrate-dependent manner, showcasing a different enzyme inhibition mechanism for a related heterocyclic scaffold. acs.org

Table 1: Enzyme Inhibition Data for Selected Derivatives

| Compound | Target Enzyme(s) | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Compound 78 | CDK4, CDK6 | 1 nM, 34 nM | acs.org |

| Compound 58 | CDK4 | Not specified | nih.gov |

| Compound 69 | CDK4, CDK6 | Not specified | nih.gov |

Receptor Binding and Allosteric Modulation Profiles

The versatility of the thiazole-pyridine scaffold extends beyond enzyme inhibition to interactions with receptors. A series of 2-(2-thienyl)-thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives, which are structurally related to this compound, were identified as positive allosteric modulators (PAMs) of the GABA-A receptor. nih.govacs.org One such compound, (S)-9d, was found to be a potent PAM at the α1β2γ2 subtype, binding to a distinct β+/α- interface of the receptor. nih.gov This demonstrates that modifications to the core structure can shift the biological activity towards allosteric modulation of ion channels.

Furthermore, piperazine- and piperidine-containing 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives have been designed and evaluated as human adenosine (B11128) A2A receptor inverse agonists. mdpi.com This indicates that the thiazolo[5,4-d]pyrimidine (B3050601) core, an analogue of the pyridinyl-thiazole structure, can be tailored to target G-protein coupled receptors.

Analysis of Cellular Pathway Perturbations (e.g., Cell Cycle Progression, Apoptotic Cascades, Gene Expression)

The primary cellular effect of the CDK4/6 inhibiting derivatives of this compound is the perturbation of cell cycle progression. acs.orgnih.gov Inhibition of CDK4/6 by these compounds leads to an accumulation of cells in the G1 phase of the cell cycle. For example, compound 78 caused a concentration-dependent increase in the G1 population of MV4-11 cells, with 85% of cells in G1 at a concentration of 0.40 μM, compared to 61% in untreated cells. acs.org This G1 arrest is a direct consequence of inhibiting the phosphorylation of the retinoblastoma protein (Rb) by CDK4/6, which is a critical step for entry into the S phase. nih.govnih.gov

In addition to cell cycle arrest, some derivatives have been shown to induce apoptosis. nih.gov For instance, 5-ene-2-arylaminothiazol-4(5H)-ones, which share the aminothiazole core, have been reported to induce apoptosis in breast cancer cells. nih.gov The antiproliferative activity of these compounds has been demonstrated across a range of human cancer cell lines, including leukemia, breast, colon, ovary, pancreas, and prostate cancers. nih.gov

The impact on gene expression is linked to the primary mechanism of action. By inhibiting CDK4/6, these compounds prevent the phosphorylation of key substrates that regulate gene transcription necessary for cell cycle progression.

Table 2: Cellular Effects of Selected Derivatives

| Compound | Cell Line | Effect | Concentration | Reference |

|---|---|---|---|---|

| Compound 78 | MV4-11 | G1 cell cycle arrest | 0.40 μM | acs.org |

| Compounds 58 & 69 | Various cancer cell lines | Antiproliferative activity | Not specified | nih.gov |

Investigations into Direct Macromolecular Interactions (e.g., DNA)

While the primary targets for many this compound derivatives are proteins like kinases and receptors, some related heterocyclic systems have been investigated for their ability to interact directly with DNA. A study on a novel thiazolo[5,4-b]pyridine (B1319707) derivative investigated its binding to calf thymus DNA (CT-DNA). researchgate.netactascientific.com The results from UV-Vis absorption titration and viscosity measurements suggested that this compound binds to DNA via an intercalative mode. researchgate.net The intrinsic binding constant (Kb) for a related diaminobenzo[d]thiazol-2-yl-thiazole with CT-DNA was found to be 7.24×10^5 M-1. researchgate.net

Computational Chemistry and in Silico Approaches in Research on 5 Pyridin 4 Yl Thiazol 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in studying how 5-(pyridin-4-yl)thiazol-2-amine and its analogs interact with the active sites of biological targets.

The following table summarizes representative findings from molecular docking studies on a related series of CDK inhibitors, illustrating the types of interactions and binding energies that are typically analyzed.

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Thiazolo[4,5-b]pyridine (B1357651) derivative | DNA (1BNA) | -5.02 | - |

| Thiazole (B1198619) derivative TH | DNA (1BNA) | -3.97 | - |

Note: The data presented is for thiazolo[4,5-b]pyridine and thiazole derivatives as reported in a study on DNA binding and may not directly reflect binding to kinase targets. actascientific.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

For the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series of CDK inhibitors, 3D-QSAR studies utilizing methods like Comparative Molecular Field Analysis (CoMFA) have been employed. nih.gov These models use the 3D aligned structures of a set of molecules to derive a correlation between their steric and electrostatic fields and their observed biological activities. The results of such analyses can guide the optimization of lead compounds by indicating regions where modifications to the structure are likely to enhance activity. For example, a QSAR model might suggest that increasing the steric bulk or modifying the electrostatic potential in a specific region of the this compound scaffold could lead to improved inhibitory potency against a target kinase. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique is often used to validate the results of molecular docking and to assess the stability of the predicted binding pose.

| Simulation Parameter | Typical Value/Observation | Significance |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |

| RMSD of Protein Backbone | < 3 Å | Indicates overall stability of the protein structure. |

| RMSD of Ligand | < 2 Å | Suggests the ligand remains in a stable binding pose. |

| Key Hydrogen Bonds | Maintained > 90% of simulation time | Confirms the importance of specific interactions for binding. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery. These computational models predict the pharmacokinetic profile of a compound, helping to identify potential liabilities early in the discovery process.

For derivatives of this compound, in silico ADME predictions have been used to assess their drug-like properties. researchgate.net Parameters such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes are commonly evaluated. For example, some thiazole derivatives have been shown to have good predicted metabolic stability. acs.org The predicted ADME properties for 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781), a structurally related compound, are available in public databases. uni.lu

The table below shows some predicted physicochemical properties for 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, which are often used as indicators of ADME properties.

| Property | Predicted Value |

| Molecular Formula | C7H6N4S |

| Monoisotopic Mass | 178.03131 Da |

| XlogP (predicted) | 0.6 |

Data obtained from PubChem for the related compound 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine. uni.lu

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential 3D arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries (virtual screening) to identify new molecules that are likely to be active.

The this compound scaffold contains several key pharmacophoric features, including hydrogen bond donors (the amine group), hydrogen bond acceptors (the nitrogen atoms of the pyridine (B92270) and thiazole rings), and an aromatic ring. In the context of CDK inhibition, a pharmacophore model for this class of compounds would likely include features corresponding to the key interactions observed in docking studies, such as a hydrogen bond acceptor feature for the interaction with the kinase hinge region. acs.org The development of such models for derivatives has been a key strategy in the discovery of novel and potent CDK inhibitors. nih.govresearchgate.net

| Pharmacophoric Feature | Corresponding Structural Moiety |

| Hydrogen Bond Donor | 2-amino group of the thiazole ring |

| Hydrogen Bond Acceptor | Nitrogen atom of the pyridine ring |

| Hydrogen Bond Acceptor | Nitrogen atom of the thiazole ring |

| Aromatic Ring | Pyridine ring |

| Aromatic Ring | Thiazole ring |

Preclinical Development and Translational Research Initiatives for 5 Pyridin 4 Yl Thiazol 2 Amine Analogs

Comprehensive In Vitro Efficacy Studies on Clinically Relevant Cell Models

The initial assessment of anticancer activity for 5-(Pyridin-4-yl)thiazol-2-amine analogs begins with in vitro efficacy studies. These studies utilize a variety of clinically relevant cancer cell lines to determine the compound's ability to inhibit cancer cell growth and proliferation.

Novel pyridine-thiazole hybrid molecules have been synthesized and screened for their cytotoxic effects across a panel of tumor cell lines, including those derived from colon, breast, and lung carcinomas, as well as glioblastoma and leukemia. nih.gov For instance, a series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives demonstrated potent antiproliferative activities in various human cancer cell lines, such as leukemia, breast, colon, ovary, pancreas, and prostate cancers. researchgate.net

One study highlighted two compounds, 58 and 69, which were particularly effective in inhibiting the growth of melanoma cells, especially those with multiple BRAF and NRAS mutations. researchgate.net This suggests a targeted mechanism of action. Another study focused on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are key regulators of the cell cycle. nih.gov The lead compound from this series, compound 83, showed broad-spectrum antiproliferative activity against a panel of cancer cell lines. acs.org

The National Cancer Institute (NCI) has also been involved in the preliminary anticancer screening of pyridine-thiazole compounds. nih.gov One such compound demonstrated growth inhibition of over 50% across all 60 tested cancer cell lines at a concentration of 10⁻⁵ M. nih.gov

Here is an interactive data table summarizing the in vitro activity of selected this compound analogs:

| Compound/Analog | Cancer Cell Line(s) | Observed Effect | Key Findings |

| Compounds 58 and 69 | Leukemia, Breast, Colon, Ovary, Pancreas, Prostate, Melanoma | Potent antiproliferative activities | Particularly effective against melanoma cells with BRAF and NRAS mutations. researchgate.net |

| Compound 83 | MV4-11 (Acute Myeloid Leukemia) and other cancer cell lines | Potent CDK4/6 inhibition and antiproliferative activity | Orally bioavailable with remarkable selectivity. nih.govacs.org |

| NCI Screened Pyridine-Thiazole | 60 human cancer cell lines | Growth inhibition of >50% | Broad-spectrum anticancer activity. nih.gov |

| (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one (3) | HL-60 (Acute Promyelocytic Leukemia) | High antiproliferative activity (IC50 = 0.57 µM) | Selective for cancer cells over normal human keratinocytes. nih.gov |

| 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester (4) | Various tumor cell lines | High antiproliferative activity | Selective for cancer cells. nih.gov |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18) | Various cancer cell lines | Potent inhibitor of Aurora A and B kinases | Induces cell death following mitotic failure. nih.gov |

In Vivo Efficacy and Proof-of-Concept Studies in Animal Models

Following promising in vitro results, the most promising this compound analogs are advanced to in vivo studies in animal models. These studies are critical for establishing proof-of-concept for their therapeutic efficacy in a living organism.

A notable example is the orally bioavailable CDK4/6 inhibitor, compound 83, a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative. nih.gov In mouse xenograft models of MV4-11 acute myeloid leukemia, repeated oral administration of compound 83 resulted in significant inhibition of tumor growth. nih.govacs.org Importantly, this was achieved without causing any negative effects on the body weight of the mice or any other signs of clinical toxicity, indicating a good tolerability profile. nih.govacs.org

Another study investigated a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines for their potential as macrofilaricidal compounds to treat human filarial infections. nih.govacs.org A lead compound from this series demonstrated a significant reduction of adult L. sigmodontis worms in infected mice, establishing a proof-of-principle for its in vivo efficacy. nih.govacs.org

Furthermore, a preliminary in vivo assessment of 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (compound 18), an Aurora kinase inhibitor, showed that it was orally bioavailable and possessed anticancer activity. nih.gov

These in vivo studies provide crucial data on the compound's efficacy, tolerability, and pharmacokinetic properties, which are essential for its further development.

Identification and Validation of Pharmacodynamic Biomarkers

The identification and validation of pharmacodynamic (PD) biomarkers are essential for the clinical development of any new therapeutic agent. PD biomarkers are measurable indicators that can demonstrate that a drug is having its intended biological effect in the body.

For this compound analogs that target specific cellular pathways, such as CDK4/6 or Aurora kinases, the identification of relevant PD biomarkers is relatively straightforward. For instance, for the CDK4/6 inhibitor compound 78, a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative, inhibition of its target led to an accumulation of MV4-11 cells in the G1 phase of the cell cycle. acs.org This cell cycle arrest is a direct consequence of CDK4/6 inhibition and can be used as a PD biomarker.

Similarly, for the Aurora kinase inhibitor, compound 18, the suppression of mitotic histone H3 phosphorylation was observed in cancer cell lines. nih.gov This phosphorylation event is a direct downstream effect of Aurora kinase activity, and its suppression serves as a robust PD biomarker for the compound's activity.

The ability to measure these biomarkers in preclinical models and subsequently in patients during clinical trials is crucial for optimizing the dose and schedule of the drug and for identifying patients who are most likely to respond to the treatment.

Analysis of the Patent Landscape and Intellectual Property Related to Therapeutic Applications